molecular formula C8H8FN B12964119 2-Fluoro-3-methyl-4-vinylpyridine

2-Fluoro-3-methyl-4-vinylpyridine

Cat. No.: B12964119
M. Wt: 137.15 g/mol
InChI Key: KRFAHWQQWBSUCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-methyl-4-vinylpyridine is a fluorinated pyridine derivative characterized by the presence of a fluorine atom at the 2-position, a methyl group at the 3-position, and a vinyl group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methyl-4-vinylpyridine typically involves the fluorination of 3-methyl-4-vinylpyridine. One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent . The reaction is carried out under mild conditions, often at room temperature, in a suitable solvent such as acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of fluorinating agents make it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-methyl-4-vinylpyridine can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 2-fluoro-3-methyl-4-formylpyridine or 2-fluoro-3-methyl-4-carboxypyridine.

    Reduction: Formation of 2-fluoro-3-methyl-4-ethylpyridine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-methyl-4-vinylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-4-vinylpyridine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, potentially leading to inhibition or modulation of enzyme activity. The vinyl group allows for further chemical modifications, enabling the design of derivatives with specific biological activities.

Properties

Molecular Formula

C8H8FN

Molecular Weight

137.15 g/mol

IUPAC Name

4-ethenyl-2-fluoro-3-methylpyridine

InChI

InChI=1S/C8H8FN/c1-3-7-4-5-10-8(9)6(7)2/h3-5H,1H2,2H3

InChI Key

KRFAHWQQWBSUCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1F)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.